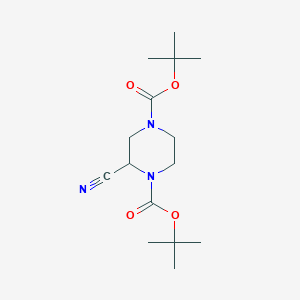

DI-Tert-butyl 2-cyanopiperazine-1,4-dicarboxylate

Description

DI-Tert-butyl 2-cyanopiperazine-1,4-dicarboxylate (CAS: 924964-23-8) is a piperazine derivative characterized by two tert-butyl ester groups and a cyano (-CN) substituent on the piperazine ring. Its molecular formula is C₁₅H₂₄N₃O₄, with a molecular weight of 316.37 g/mol. The tert-butyl groups enhance steric protection, improving stability during synthetic processes, while the cyano group introduces electron-withdrawing properties, influencing reactivity in nucleophilic substitutions or cross-coupling reactions. This compound is widely used as a chiral intermediate in pharmaceutical synthesis and organic chemistry .

Properties

IUPAC Name |

ditert-butyl 2-cyanopiperazine-1,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25N3O4/c1-14(2,3)21-12(19)17-7-8-18(11(9-16)10-17)13(20)22-15(4,5)6/h11H,7-8,10H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSXCMLBJAMFZEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(C(C1)C#N)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of DI-Tert-butyl 2-cyanopiperazine-1,4-dicarboxylate involves several steps. One common method includes the reaction of piperazine with tert-butyl chloroformate and cyanogen bromide under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the process. The product is then purified through recrystallization or chromatography to achieve the desired purity .

Chemical Reactions Analysis

DI-Tert-butyl 2-cyanopiperazine-1,4-dicarboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C15H25N3O4

- Molecular Weight : 311.382 g/mol

- Structure : Contains two tert-butyl groups and a cyano group attached to a piperazine ring with two carboxylate functionalities.

Medicinal Chemistry

Di-tert-butyl 2-cyanopiperazine-1,4-dicarboxylate has been explored for its potential in drug development due to its ability to act as a scaffold for various bioactive compounds.

- Case Study : Research has indicated that derivatives of this compound exhibit promising activity against certain types of cancer cells. The presence of the cyano group enhances the reactivity of the compound, allowing for modifications that can lead to improved therapeutic efficacy .

Organic Synthesis

The compound serves as an important intermediate in the synthesis of more complex organic molecules. It can be utilized in the formation of piperazine derivatives that are crucial in pharmaceutical applications.

- Synthesis Example : It has been used in reactions to create N-Boc protected amines, which are essential in synthesizing various pharmaceuticals. The reaction conditions typically involve using di-tert-butyl dicarbonate as a protecting group in the presence of bases .

Material Science

Due to its unique structural features, di-tert-butyl 2-cyanopiperazine-1,4-dicarboxylate has potential applications in the development of new materials.

- Research Insight : Studies have shown that incorporating this compound into polymer matrices can enhance mechanical properties and thermal stability, making it suitable for high-performance materials .

- Anti-Cancer Activity :

- Synthesis of Piperazine Derivatives :

- Polymer Composite Development :

Mechanism of Action

The mechanism of action of DI-Tert-butyl 2-cyanopiperazine-1,4-dicarboxylate involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, leading to changes in cellular processes . The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below summarizes key structural and functional differences between DI-Tert-butyl 2-cyanopiperazine-1,4-dicarboxylate and analogous compounds:

Reactivity and Stability

- Electron-Withdrawing vs. Electron-Donating Groups: The -CN group in DI-Tert-butyl 2-cyanopiperazine-1,4-dicarboxylate increases electrophilicity at the adjacent carbon, facilitating nucleophilic attacks compared to methyl (-CH₃) or hydroxymethyl (-CH₂OH) substituents .

- Steric Effects : Bulky tert-butyl groups in all tert-butyl esters provide steric shielding, enhancing stability against hydrolysis compared to benzyl esters (e.g., DBMPDC) .

- Solubility: Hydroxyethyl or hydroxymethyl derivatives exhibit better aqueous solubility than the cyano variant, which is more lipophilic .

Biological Activity

Di-tert-butyl 2-cyanopiperazine-1,4-dicarboxylate (CAS No. 76535-75-6) is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Di-tert-butyl 2-cyanopiperazine-1,4-dicarboxylate is characterized by the following chemical properties:

- Molecular Formula : C14H26N2O4

- Molecular Weight : 270.37 g/mol

- Log P (octanol-water partition coefficient) : 1.77 to 3.59, indicating moderate lipophilicity which may influence its bioavailability and membrane permeability .

Antimicrobial Properties

Research indicates that derivatives of piperazine, including di-tert-butyl 2-cyanopiperazine-1,4-dicarboxylate, exhibit significant antimicrobial activity. A study highlighted that similar compounds demonstrated effectiveness against various Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE) at low concentrations (0.78-3.125 μg/mL) comparable to established antibiotics like vancomycin .

The mechanism of action appears to involve the depolarization of the bacterial cytoplasmic membrane, leading to the dissipation of membrane potential and ultimately bacterial cell death . This suggests a promising avenue for developing new antibacterial agents in response to rising antibiotic resistance.

Cytotoxicity and Selectivity

In vitro studies have shown that di-tert-butyl 2-cyanopiperazine-1,4-dicarboxylate exhibits selective toxicity towards bacterial cells while sparing mammalian cells. For instance, it was noted that the compound did not exhibit hemolytic activity against horse erythrocytes, indicating a favorable safety profile for potential therapeutic applications .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of compounds like di-tert-butyl 2-cyanopiperazine-1,4-dicarboxylate. The presence of the tert-butyl groups and the cyano group plays a significant role in enhancing antimicrobial activity while minimizing toxicity to human cells. This can be further explored through modifications to the piperazine ring or carboxylate groups to improve potency and selectivity.

Study on Antibacterial Efficacy

A recent study evaluated several piperazine derivatives for their antibacterial properties against a panel of clinically relevant pathogens. Di-tert-butyl 2-cyanopiperazine-1,4-dicarboxylate was included in this screening and showed promising results against resistant strains, reinforcing its potential as a lead compound for further development .

Toxicological Assessment

A comprehensive toxicological evaluation was performed on di-tert-butyl 2-cyanopiperazine-1,4-dicarboxylate to assess its safety profile. The results indicated low cytotoxicity in mammalian cell lines at therapeutic concentrations, supporting its potential use in clinical settings without significant side effects .

Q & A

Basic: What are the standard synthetic routes for DI-Tert-butyl 2-cyanopiperazine-1,4-dicarboxylate, and how is its structure confirmed?

Answer:

The synthesis typically involves multi-step reactions using tert-butyl protecting groups. For example, analogous compounds like Di-tert-butyl 2-azidopiperazine-1,4-dicarboxylate are synthesized under GP1 conditions (specific catalysts/solvents not detailed in evidence), yielding 85% via nucleophilic substitution or coupling reactions . Structural confirmation employs:

- FT-IR : Identifies functional groups (e.g., nitrile stretch at ~2200 cm⁻¹).

- ¹H NMR : Reveals proton environments (e.g., tert-butyl singlet at ~1.4 ppm, piperazine ring protons).

- HRMS (ESI) : Validates molecular weight (e.g., [M+Na]⁺ with <0.5 ppm error) .

Advanced: How can reaction yields be optimized for DI-Tert-butyl 2-cyanopiperazine-1,4-dicarboxylate in multi-step syntheses?

Answer:

Yield optimization strategies include:

- Temperature Control : Lower temperatures (0°C) during sensitive steps (e.g., nitrile introduction) minimize side reactions .

- Catalyst Screening : Use of NaH or similar bases for deprotonation, as seen in tert-butyl dicarbonate reactions .

- Purification : Silica gel chromatography (hexane/EtOAc gradients) resolves intermediates, as applied for structurally related dicarboxylates . Contradictory yields (e.g., 59% vs. 85% in similar compounds) suggest solvent polarity and reaction time adjustments are critical .

Analytical: How should researchers resolve conflicting NMR data during structural elucidation?

Answer:

Conflicts often arise from:

- Rotamers : Tert-butyl groups cause restricted rotation, splitting signals. Use variable-temperature NMR to coalesce peaks.

- Impurity Overlaps : Compare with HRMS to rule out byproducts. For example, a ¹H NMR multiplet at δ 3.5–4.0 ppm (piperazine CH₂) may overlap with solvent residues; deuterated solvent swaps (CDCl₃ vs. DMSO-d₆) can clarify .

- 2D Techniques : HSQC and HMBC correlate ¹H-¹³C couplings, confirming nitrile connectivity and tert-butyl placement .

Mechanistic: What role does the nitrile group play in further functionalization of DI-Tert-butyl 2-cyanopiperazine-1,4-dicarboxylate?

Answer:

The nitrile group (-CN) enables:

- Nucleophilic Addition : Reaction with Grignard reagents or amines to form imines or amidines.

- Cyano Participation in Cycloadditions : E.g., Huisgen azide-alkyne cycloaddition (if azide intermediates are present) .

- Reduction to Amines : Catalytic hydrogenation (H₂/Pd-C) converts -CN to -CH₂NH₂, useful for peptide coupling .

Application: How is DI-Tert-butyl 2-cyanopiperazine-1,4-dicarboxylate utilized in spirocyclic compound synthesis?

Answer:

The tert-butyl groups stabilize intermediates during cyclization. For example:

- Spiro Ring Formation : React with aldehydes or ketones under acidic conditions to form spiroaminals, as seen in Di-tert-butyl 1,4,8-triazaspiro[5.5]undecane derivatives .

- Protection/Deprotection : Boc groups are cleaved with TFA, enabling piperazine ring functionalization for drug candidate scaffolds .

Advanced: What are the challenges in scaling up DI-Tert-butyl 2-cyanopiperazine-1,4-dicarboxylate synthesis?

Answer:

Key challenges include:

- Exothermic Reactions : Nitrile introduction may require controlled addition rates and cooling .

- Purification at Scale : Column chromatography is impractical; switch to crystallization (e.g., tert-butyl derivatives crystallize in EtOAc/hexane) .

- Byproduct Management : Monitor tert-butyl carbonate hydrolysis via in-situ IR to optimize reaction quenching .

Safety: What handling precautions are recommended for DI-Tert-butyl 2-cyanopiperazine-1,4-dicarboxylate?

Answer:

While direct safety data is limited, analogous tert-butyl dicarbonates require:

- Ventilation : Avoid inhalation of dust (potential respiratory irritant) .

- PPE : Nitrile gloves and goggles to prevent skin/eye contact.

- Storage : Inert atmosphere (N₂) at 2–8°C to prevent hydrolysis .

Methodological: How can computational chemistry aid in predicting DI-Tert-butyl 2-cyanopiperazine-1,4-dicarboxylate reactivity?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.